N-[6-(trifluoromethyl)quinolin-2-yl]acetamide
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Overview
Description
N-[6-(trifluoromethyl)quinolin-2-yl]acetamide is a chemical compound with the molecular formula C12H9F3N2O and a molecular weight of 254.21 g/mol . It is characterized by the presence of a trifluoromethyl group attached to the quinoline ring, which imparts unique chemical and physical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(trifluoromethyl)quinolin-2-yl]acetamide typically involves the reaction of 6-(trifluoromethyl)quinoline with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[6-(trifluoromethyl)quinolin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-[6-(trifluoromethyl)quinolin-2-yl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[6-(trifluoromethyl)quinolin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets . Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
6-(trifluoromethyl)quinoline: Similar to N-[6-(trifluoromethyl)quinolin-2-yl]acetamide but lacks the acetamide group.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl and acetamide groups, which confer specific chemical reactivity and biological activity . This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H9F3N2O |
---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
N-[6-(trifluoromethyl)quinolin-2-yl]acetamide |
InChI |
InChI=1S/C12H9F3N2O/c1-7(18)16-11-5-2-8-6-9(12(13,14)15)3-4-10(8)17-11/h2-6H,1H3,(H,16,17,18) |
InChI Key |
ZYFGKSCIEKLFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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